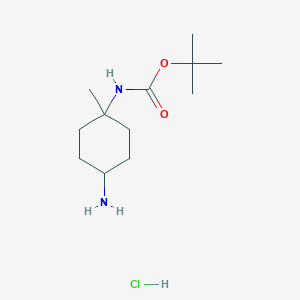
Ethyl 1-methyl-4-oxo-1,4-dihydroquinoline-2-carboxylate
Übersicht
Beschreibung
Ethyl 1-methyl-4-oxo-1,4-dihydroquinoline-2-carboxylate (EMDQ) is a synthetic compound with potential applications in scientific research. This molecule belongs to the quinoline family, which is known for its diverse biological activities. EMDQ has been reported to exhibit promising anticancer, antiviral, and antimicrobial properties.
Wissenschaftliche Forschungsanwendungen
Synthesis and Reactivity
Ethyl 1-methyl-4-oxo-1,4-dihydroquinoline-2-carboxylate serves as a key intermediate in the synthesis of various quinolone derivatives, demonstrating diverse reactivity and potential for generating new compounds with significant applications. For example, the synthesis and reactivity of N-aryl-2-vinyltetrahydro-4-oxoquinoline highlight the compound's utility in creating different quinolones through oxidation processes, depending on the reagent used, leading to new unexpected dihydroquinolines (Guillou et al., 1998).
Antimicrobial Activity
Quinolone derivatives synthesized from this compound have been explored for their antimicrobial properties. The structure-activity relationships of antibacterial 6,7- and 7,8-disubstituted 1-alkyl-1,4-dihydro-4-oxoquinoline-3-carboxylic acids suggest significant activities against Gram-positive and Gram-negative bacteria, making them potential candidates for developing new antibacterial agents (Koga et al., 1980).
Anticancer Activity
Research on the synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic acid derivatives has shown promising anticancer effects against the breast cancer MCF-7 cell line. The compounds demonstrated significant activity, suggesting the potential of this compound derivatives as anticancer agents (Gaber et al., 2021).
Synthetic Applications
The compound has been used in various synthetic applications, including the synthesis of polyhydroquinoline derivatives via a one-pot method, demonstrating its versatility and efficiency in organic synthesis (Khaligh, 2014).
Wirkmechanismus
Target of Action
It is known that quinolone compounds, which this compound is a part of, have been reported to harbor vast therapeutic potential . They find their utility in drugs ranging from anticancer, antibacterial, and antiviral to cystic fibrosis and cardiotonic .
Mode of Action
Quinolone compounds are known to interact with their targets in a variety of ways, leading to different therapeutic effects .
Biochemical Pathways
Quinolone compounds are known to affect a variety of biochemical pathways, leading to their wide range of therapeutic effects .
Result of Action
Quinolone compounds are known to have a variety of effects at the molecular and cellular level, contributing to their therapeutic potential .
Biochemische Analyse
Biochemical Properties
For instance, they are known to target DNA gyrase and type II topoisomerase, which are essential enzymes involved in key cellular processes including DNA replication .
Cellular Effects
Quinolones have been reported to have a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antibacterial properties . They can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Quinolones are known to exert their effects at the molecular level by blocking DNA replication at lower concentrations, leading to bacterial cell death at lethal concentrations . They do this by targeting DNA gyrase and type II topoisomerase .
Temporal Effects in Laboratory Settings
Related quinolones are known to be stable and can undergo prolonged refluxing in ethanol without any marked changes .
Metabolic Pathways
Quinolones are known to interact with various enzymes and proteins, which could potentially involve them in various metabolic pathways .
Eigenschaften
IUPAC Name |
ethyl 1-methyl-4-oxoquinoline-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3/c1-3-17-13(16)11-8-12(15)9-6-4-5-7-10(9)14(11)2/h4-8H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANYMJGVZWGJGSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=O)C2=CC=CC=C2N1C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details









Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2,4-dimethoxybenzyl)-3-(9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)propanamide](/img/no-structure.png)
![4-(Methoxycarbonyl)bicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B2620662.png)

![2-(Pyrazin-2-yl)-2-azaspiro[4.5]decane-4-carboxylic acid](/img/structure/B2620665.png)
![4-Oxo-5,6,7,8-tetrahydrothieno[3,2-c]azepine-2-carboxylic acid](/img/structure/B2620669.png)
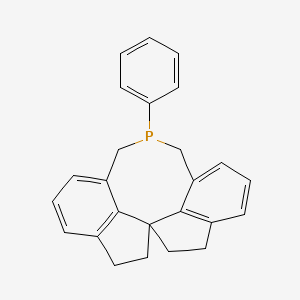
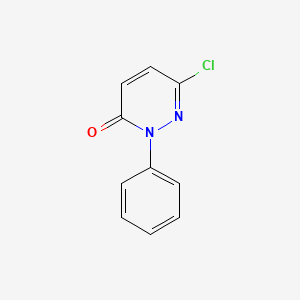
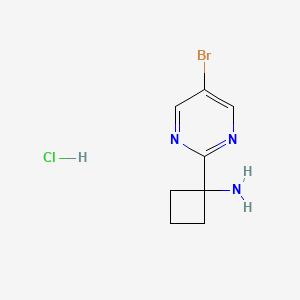
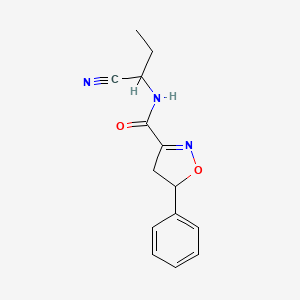
![(2E)-N-benzyl-2-cyano-3-[5-(2,3-dichlorophenyl)furan-2-yl]prop-2-enamide](/img/structure/B2620675.png)
![4-Prop-2-enoyl-1,2,3,3a-tetrahydropyrrolo[2,1-b]quinazolin-9-one](/img/structure/B2620678.png)
![Methyl spiro[3,4-dihydro-1,4-benzoxazine-2,1'-cyclopropane]-8-carboxylate](/img/structure/B2620680.png)
![Benzo[b]thiophene-5-carboxylic acid, 3-formyl-, methyl ester](/img/structure/B2620681.png)
